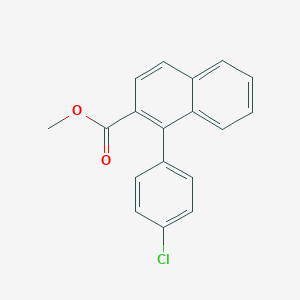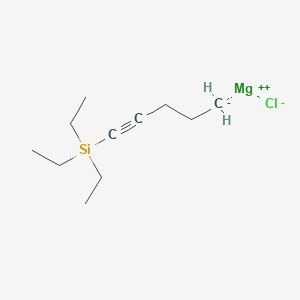
5-(Triethylsilyl)pent-4-ynylmagnesium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Triethylsilyl)pent-4-ynylmagnesium chloride, 0.50 M in tetrahydrofuran (THF), is a specialized organometallic reagent used in organic synthesis. This compound is a Grignard reagent, which means it contains a carbon-magnesium bond, making it highly reactive and useful for forming carbon-carbon bonds in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Triethylsilyl)pent-4-ynylmagnesium chloride typically involves the reaction of 5-(Triethylsilyl)pent-4-ynyl chloride with magnesium metal in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is usually stirred continuously to ensure complete reaction of the starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Triethylsilyl)pent-4-ynylmagnesium chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds (aldehydes and ketones) to form alcohols.
Coupling Reactions: It participates in coupling reactions such as Negishi and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of a nickel or palladium catalyst to couple the Grignard reagent with an organic halide.
Sonogashira Coupling: This reaction uses a palladium catalyst and a copper co-catalyst to couple the Grignard reagent with a terminal alkyne.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Disubstituted Alkynes: Formed from Sonogashira coupling reactions.
Applications De Recherche Scientifique
5-(Triethylsilyl)pent-4-ynylmagnesium chloride is used in various scientific research applications, including:
Organic Synthesis: It is used to form complex organic molecules by creating new carbon-carbon bonds.
Catalysis: It serves as a reagent in catalytic processes to synthesize various organic compounds.
Functionalization of Organic Molecules: It is used to introduce specific functional groups into organic molecules.
Mécanisme D'action
The mechanism of action of 5-(Triethylsilyl)pent-4-ynylmagnesium chloride involves its role as a nucleophile. The carbon-magnesium bond in the Grignard reagent is highly polarized, with the carbon atom carrying a partial negative charge. This makes the carbon atom highly nucleophilic, allowing it to attack electrophilic centers in other molecules, such as the carbonyl carbon in aldehydes and ketones.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Trimethylsilyl)pent-4-ynylmagnesium chloride: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.
5-(Triisopropylsilyl)pent-4-ynylmagnesium chloride: Similar in structure but with a triisopropylsilyl group instead of a triethylsilyl group.
Uniqueness
5-(Triethylsilyl)pent-4-ynylmagnesium chloride is unique due to its specific reactivity and the stability imparted by the triethylsilyl group. This makes it particularly useful in reactions where steric hindrance and stability are crucial factors.
Propriétés
Formule moléculaire |
C11H21ClMgSi |
|---|---|
Poids moléculaire |
241.13 g/mol |
Nom IUPAC |
magnesium;triethyl(pent-1-ynyl)silane;chloride |
InChI |
InChI=1S/C11H21Si.ClH.Mg/c1-5-9-10-11-12(6-2,7-3)8-4;;/h1,5-9H2,2-4H3;1H;/q-1;;+2/p-1 |
Clé InChI |
NVVFHSDSJLFSRQ-UHFFFAOYSA-M |
SMILES canonique |
CC[Si](CC)(CC)C#CCC[CH2-].[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14901962.png)
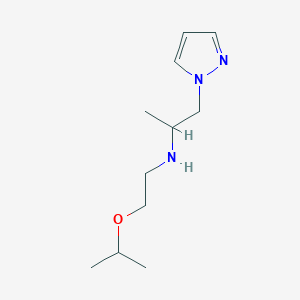
![2-methyl-N-[2-methyl-2-(morpholin-4-yl)propyl]propanamide](/img/structure/B14901981.png)
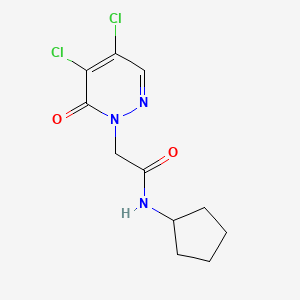
![n-(2-Methoxyethyl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)acetamide](/img/structure/B14901986.png)

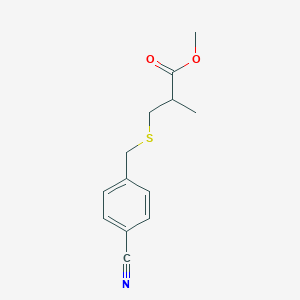
![1-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethanamine](/img/structure/B14901993.png)
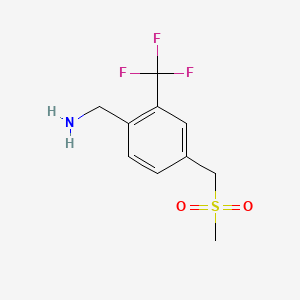
![4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14902012.png)
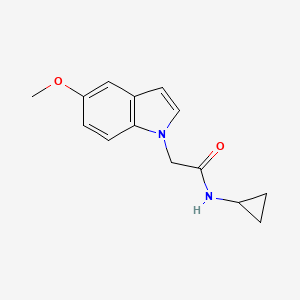
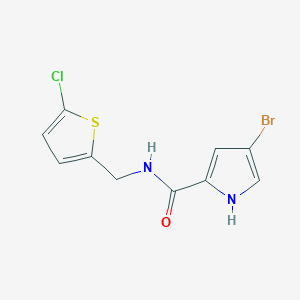
![2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B14902032.png)
